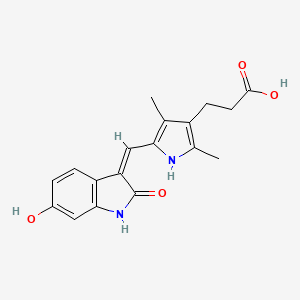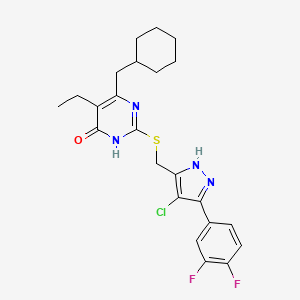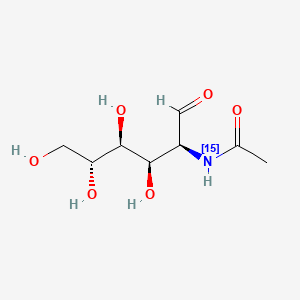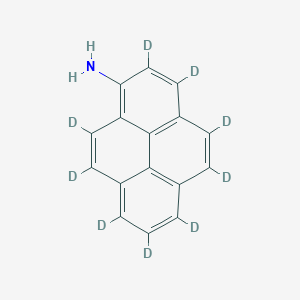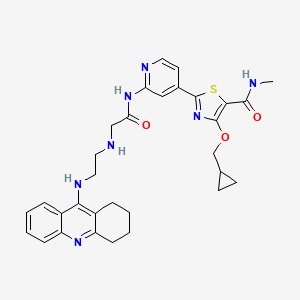
AChE/GSK-3|A-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/GSK-3|A-IN-1 is a dual inhibitor targeting both acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β). This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit both AChE and GSK-3β, which are key enzymes involved in the pathogenesis of this condition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE/GSK-3|A-IN-1 typically involves the hybridization of tacrine, a known AChE inhibitor, with a pyrimidone compound, which acts as a GSK-3β inhibitor. The process uses cysteamine or cystamine as a linker. The optimal compound is synthesized through a series of reactions, including condensation and cyclization, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process in a laboratory setting can be scaled up for industrial production, ensuring that the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
AChE/GSK-3|A-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different inhibitory properties and potential therapeutic applications.
Applications De Recherche Scientifique
AChE/GSK-3|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual enzyme inhibition and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and enzyme activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease due to its dual inhibitory action on AChE and GSK-3β
Mécanisme D'action
AChE/GSK-3|A-IN-1 exerts its effects by inhibiting the activity of both acetylcholinesterase and glycogen synthase kinase-3 beta. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Inhibition of GSK-3β prevents the phosphorylation of tau protein, reducing the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tacrine: A known AChE inhibitor, but lacks GSK-3β inhibitory activity.
Lithium: A GSK-3β inhibitor, but does not inhibit AChE.
Donepezil: Another AChE inhibitor used in Alzheimer’s treatment, but does not target GSK-3β.
Uniqueness
AChE/GSK-3|A-IN-1 is unique due to its dual inhibitory action on both AChE and GSK-3β, making it a promising candidate for the treatment of Alzheimer’s disease by addressing multiple pathological pathways simultaneously .
Propriétés
Formule moléculaire |
C31H35N7O3S |
|---|---|
Poids moléculaire |
585.7 g/mol |
Nom IUPAC |
4-(cyclopropylmethoxy)-N-methyl-2-[2-[[2-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethylamino]acetyl]amino]pyridin-4-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C31H35N7O3S/c1-32-29(40)28-30(41-18-19-10-11-19)38-31(42-28)20-12-13-34-25(16-20)37-26(39)17-33-14-15-35-27-21-6-2-4-8-23(21)36-24-9-5-3-7-22(24)27/h2,4,6,8,12-13,16,19,33H,3,5,7,9-11,14-15,17-18H2,1H3,(H,32,40)(H,35,36)(H,34,37,39) |
Clé InChI |
MYLYCZDLVLCRLU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(N=C(S1)C2=CC(=NC=C2)NC(=O)CNCCNC3=C4CCCCC4=NC5=CC=CC=C53)OCC6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


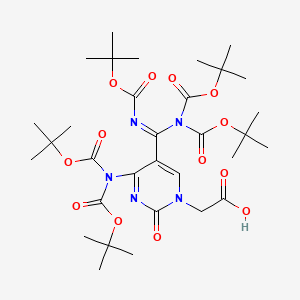

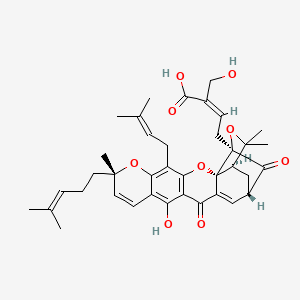

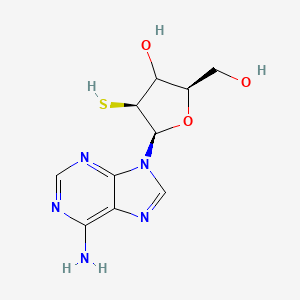
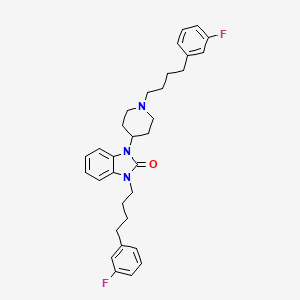

![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
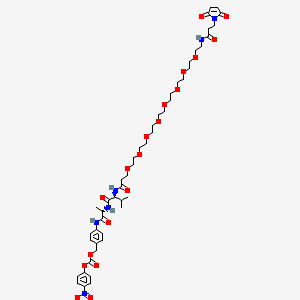
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
